molecular formula C24H32O12S B1197259 Estriol 3-sulfate 16-glucuronide CAS No. 4661-65-8

Estriol 3-sulfate 16-glucuronide

Cat. No. B1197259
CAS RN: 4661-65-8
M. Wt: 544.6 g/mol
InChI Key: ATNWFRGUDKUYOG-SUPAOECSSA-N
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Description

Estriol 3-sulfate 16-glucuronide, also known as estriol sulfate glucuronide, is an endogenous, naturally occurring diconjugated metabolite of estriol . It is generated in the liver from estriol sulfate by UDP-glucuronyltransferase and is eventually excreted in the urine by the kidneys .


Synthesis Analysis

The synthesis of Estriol 3-sulfate 16-glucuronide involves the liver where it is generated from estriol sulfate by the enzyme UDP-glucuronyltransferase . A study on the synthesis of estriol and its 16-glucuronide suggests that the reductive removal of bromines followed by NaOH hydrolysis can lead to the formation of the glucuronide .


Molecular Structure Analysis

The molecular formula of Estriol 3-sulfate 16-glucuronide is C24H32O12S . Its average mass is 544.569 Da and its monoisotopic mass is 544.161438 Da .


Chemical Reactions Analysis

The bioavailability and biological activity of estrogens like Estriol 3-sulfate 16-glucuronide are tightly regulated by phase I/II metabolic transformation processes associated with hydroxylation, glucuronidation, or sulfation .


Physical And Chemical Properties Analysis

Estriol 3-sulfate 16-glucuronide has a molar mass of 544.57 g·mol−1 . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.

Scientific Research Applications

  • Role in Estrogen Metabolism : Estriol 3-sulfate 16-glucuronide is an important double conjugate in the feto-placental unit, playing a significant role in estrogen metabolism during pregnancy. It's been discussed that current procedures for quantitating this conjugated estrogen involve hydrolysis and separation from related steroid conjugates, emphasizing the need for simpler and more reliable methods (Nambara, Niwa, & Shimada, 1985).

  • Development of Specific Antiserum : Research has been conducted on the preparation of specific antiserum to estriol 3-sulfate 16-glucuronide. This includes the development of an antiserum that is highly specific to this double conjugate, which can discriminate from monoconjugated and unconjugated estrogens. The specificity of these antisera has been a focus, particularly in terms of the stereochemistry of the hapten-BSA conjugate (Nambara, Toshio, & Shimada, 1984).

  • Quantitative Determination Methods : A method for the quantitative determination of estriol conjugates, including estriol 3-sulfate 16-glucuronide, in human pregnancy urine has been developed. This method involves the use of both labeled and nonlabeled internal standards, indicating its suitability for quantitative analysis of urinary estriol conjugates in human pregnancy (Tikkanen & Adlercreutz, 1972).

  • Radioimmunoassay Development : Research includes the development of radioimmunoassay methods for estrogens in human pregnancy urine, plasma, and amniotic fluid. This involves the use of antiserum against antigens prepared by linking specific conjugates to carrier proteins and has been used to measure estrogens in various biological fluids during pregnancy (Gurpide, Giebenhain, Tseng, & Kelly, 1971).

Mechanism of Action

Estriol 3-sulfate 16-glucuronide, being an estrogen, enters the cells of responsive tissues where they interact with estrogen receptors. The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes . Estrogen glucuronides can be deglucuronidated into the corresponding free estrogens by β-glucuronidase in tissues that express this enzyme, such as the mammary gland .

properties

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R,17R)-17-hydroxy-13-methyl-3-sulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O12S/c1-24-7-6-13-12-5-3-11(36-37(31,32)33)8-10(12)2-4-14(13)15(24)9-16(21(24)28)34-23-19(27)17(25)18(26)20(35-23)22(29)30/h3,5,8,13-21,23,25-28H,2,4,6-7,9H2,1H3,(H,29,30)(H,31,32,33)/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23?,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNWFRGUDKUYOG-SUPAOECSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Estriol 3-sulfate 16-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Estriol 3-sulfate 16-glucuronide

CAS RN

4661-65-8
Record name Estriol 3-sulfate 16-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004661658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estriol 3-sulfate 16-glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010356
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estriol 3-sulfate 16-glucuronide
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Estriol 3-sulfate 16-glucuronide
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Estriol 3-sulfate 16-glucuronide
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Reactant of Route 6
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